Triplatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

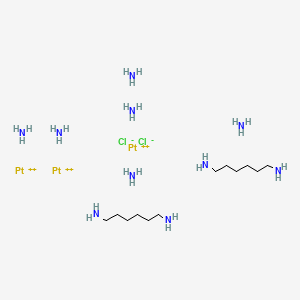

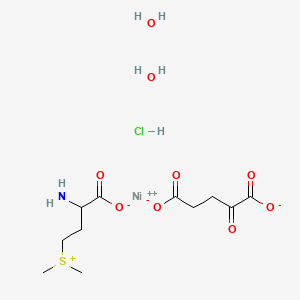

Triplatin, also known as this compound tetranitrate, is a platinum-based cytotoxic drug that has been studied for its potential in cancer treatment. It belongs to the class of polynuclear platinum complexes, which are characterized by having multiple platinum centers linked by amine ligands. This compound forms adducts with cellular DNA, preventing DNA transcription and replication, thereby inducing apoptosis .

準備方法

Synthetic Routes and Reaction Conditions

Triplatin is synthesized through a series of substitution reactions involving platinum compounds. The synthesis typically involves the reaction of platinum(II) chloride with amine ligands to form the polynuclear platinum complex. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide and may require heating to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and filtration, to remove impurities and obtain the desired compound .

化学反応の分析

Types of Reactions

Triplatin undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can react with sulfur biomolecules and purine bases (guanine and adenine) in DNA through substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its interaction with cellular components may involve redox processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfur-containing biomolecules and DNA bases. The reaction conditions often involve aqueous solutions and physiological pH to mimic biological environments .

Major Products Formed

The major products formed from reactions involving this compound are typically DNA adducts, where the platinum centers are covalently bonded to the DNA bases. These adducts disrupt the normal function of DNA, leading to cell death .

科学的研究の応用

Chemistry: Triplatin serves as a model compound for studying the interactions of polynuclear platinum complexes with biomolecules.

Medicine: this compound has shown promise as an anticancer agent, particularly in cases where cancer cells have developed resistance to other platinum-based drugs like cisplatin.

作用機序

Triplatin exerts its effects by forming adducts with cellular DNA. The platinum centers in this compound bind to the nitrogen atoms of the DNA bases, creating cross-links that prevent DNA transcription and replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, this compound’s interaction with heparan sulfate proteoglycans and high-affinity glycosaminoglycan binding suggests that it acts through mechanisms distinct from other platinum-based drugs .

類似化合物との比較

Similar Compounds

Cisplatin: A widely used platinum-based anticancer drug that forms DNA adducts similar to Triplatin but has a different structure and mechanism of action.

Carboplatin: Another platinum-based drug with a similar mode of action to cisplatin but with reduced side effects.

Uniqueness of this compound

This compound is unique among platinum-based drugs due to its polynuclear structure, which allows it to form multiple DNA adducts simultaneously. This results in more extensive DNA damage and a higher likelihood of inducing apoptosis in cancer cells. Additionally, this compound’s ability to overcome resistance to other platinum drugs makes it a valuable candidate for further development .

特性

CAS番号 |

172902-99-7 |

|---|---|

分子式 |

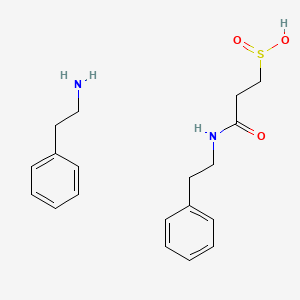

C12H50Cl2N10Pt3+4 |

分子量 |

990.7 g/mol |

IUPAC名 |

azane;hexane-1,6-diamine;platinum(2+);dichloride |

InChI |

InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2 |

InChIキー |

BLYVBOMCZVHBIS-UHFFFAOYSA-L |

正規SMILES |

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)